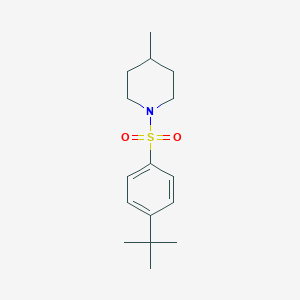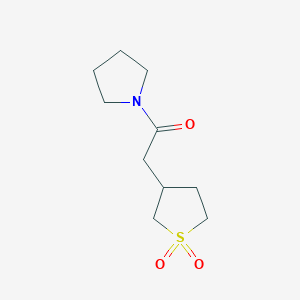![molecular formula C15H9N3O B241683 Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)
Quinazolino[4,3-b]quinazolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolino[4,3-b]quinazolin-8-one, also known as QQQ-8, is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of quinazoline, which is a class of organic compounds that possess a variety of biological activities, including antitumor, antiviral, and anti-inflammatory properties. QQQ-8 has been found to exhibit similar biological activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of Quinazolino[4,3-b]quinazolin-8-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. Quinazolino[4,3-b]quinazolin-8-one has been found to inhibit the activity of protein kinases, which are enzymes that play a key role in the regulation of cell growth and division. By inhibiting these enzymes, Quinazolino[4,3-b]quinazolin-8-one is able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, Quinazolino[4,3-b]quinazolin-8-one has also been found to exhibit a variety of other biochemical and physiological effects. Studies have shown that Quinazolino[4,3-b]quinazolin-8-one has anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Quinazolino[4,3-b]quinazolin-8-one has also been found to exhibit antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus (HIV).
Advantages and Limitations for Lab Experiments
One of the main advantages of using Quinazolino[4,3-b]quinazolin-8-one in laboratory experiments is its potent antitumor activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using Quinazolino[4,3-b]quinazolin-8-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on Quinazolino[4,3-b]quinazolin-8-one. One area of interest is in the development of new drugs that are based on the structure of Quinazolino[4,3-b]quinazolin-8-one. By modifying the structure of Quinazolino[4,3-b]quinazolin-8-one, it may be possible to create new compounds that exhibit even greater antitumor activity or have improved pharmacokinetic properties. Another area of research is in the development of new methods for synthesizing Quinazolino[4,3-b]quinazolin-8-one that are more efficient or environmentally friendly. Finally, further studies are needed to fully understand the mechanism of action of Quinazolino[4,3-b]quinazolin-8-one and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of Quinazolino[4,3-b]quinazolin-8-one involves a multi-step process that requires the use of various reagents and catalysts. One of the most common methods for synthesizing Quinazolino[4,3-b]quinazolin-8-one is through the reaction of 2-aminobenzamide with acetic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. This reaction results in the formation of an intermediate compound, which is then cyclized to produce Quinazolino[4,3-b]quinazolin-8-one.
Scientific Research Applications
Quinazolino[4,3-b]quinazolin-8-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research for Quinazolino[4,3-b]quinazolin-8-one is in the field of cancer treatment. Studies have shown that Quinazolino[4,3-b]quinazolin-8-one exhibits potent antitumor activity against a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer. Quinazolino[4,3-b]quinazolin-8-one has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
properties
Product Name |
Quinazolino[4,3-b]quinazolin-8-one |
|---|---|
Molecular Formula |
C15H9N3O |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
quinazolino[4,3-b]quinazolin-8-one |
InChI |
InChI=1S/C15H9N3O/c19-15-11-6-2-4-8-13(11)17-14-10-5-1-3-7-12(10)16-9-18(14)15/h1-9H |
InChI Key |
MBXQOZNRJDGWHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3C=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)
![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)

![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)




![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)
